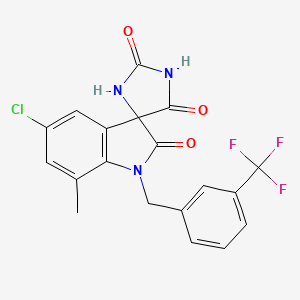

5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5'-Chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione is a complex organic compound characterized by its unique spiro structure, which combines an imidazolidine and an indole moiety. This compound features a trifluoromethyl group, a chlorine atom, and a methyl group, contributing to its potential biological activity. The molecular formula is with a molecular weight of approximately 405.77 g/mol .

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to derivatives with different substituents.

- Condensation reactions: The presence of carbonyl groups allows for condensation with amines or alcohols, potentially forming new derivatives.

- Reduction reactions: The imidazolidine ring can be reduced under specific conditions to yield saturated derivatives .

Preliminary studies suggest that compounds similar to 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione exhibit significant biological activities:

- Anticancer properties: Some spiro compounds have shown effectiveness against various cancer cell lines.

- Antimicrobial effects: The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its antimicrobial activity.

- Neuroprotective effects: Compounds containing indole structures are often studied for their neuroprotective properties .

The synthesis of 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione can be achieved through several methods:

- One-pot synthesis: A common method involves the reaction of an indole derivative with an imidazolidine precursor and trifluoromethyl-substituted phenylmethanol in the presence of a suitable catalyst.

- Multi-step synthesis: This approach may include the formation of intermediate compounds that are subsequently reacted to form the final product.

Both methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity .

The compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for drug development targeting cancer or infectious diseases.

- Material science: Its unique structure could be explored for use in developing new materials with specific properties.

- Agriculture: Compounds with antimicrobial properties can be investigated for use in crop protection .

Interaction studies involving 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione focus on its binding affinity to various biological targets. Research indicates that this compound may interact with:

- Enzymes involved in cancer metabolism, potentially inhibiting their activity.

- Receptors in the central nervous system, which may contribute to its neuroprotective effects.

Further studies are necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione, including:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 5'-Bromo-7'-nitro-1'-[(4-nitrophenyl)methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione | Bromine and nitro groups | Antimicrobial |

| 1'-[(3,4-Dichlorophenyl)methyl]-5'-methoxyspiro[imidazolidine-5,3'-indole]-2,2',4-trione | Methoxy group | Anticancer |

| 5'-Chloro-1'-[(3,4-dichlorophenyl)methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione | Similar spiro structure | Anticancer |

Uniqueness

The uniqueness of 5'-chloro-7'-methyl-1'-[[3-(trifluoromethyl)phenyl]methyl]spiro[imidazolidine-5,3'-indole]-2,2',4-trione lies in its combination of chlorine and trifluoromethyl groups along with its specific spiro configuration. These features may enhance its biological activity compared to other similar compounds.